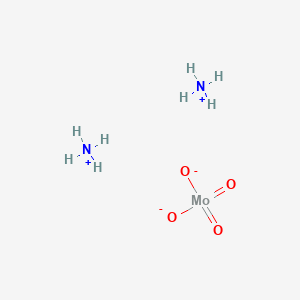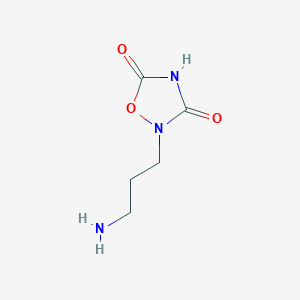
4-Methoxyphenylacetonitrile
描述
4-Methoxyphenylacetonitrile, also known as 4-Methoxybenzyl cyanide, is an organic compound with the molecular formula C9H9NO. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound has been isolated from the sponge Psammaplysilla purpurea .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxyphenylacetonitrile can be synthesized through various methods. One common method involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high purity level of the final product, often exceeding 97%.
化学反应分析
Types of Reactions: 4-Methoxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products:
Oxidation: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylmethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methoxyphenylacetonitrile is utilized in various scientific research fields:
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
作用机制
The mechanism of action of 4-Methoxyphenylacetonitrile involves its interaction with various molecular targets. For instance, in biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors. The pathways involved often include enzymatic transformations that convert the nitrile group into other functional groups, thereby modulating biological activity .
相似化合物的比较
- 4-Hydroxyphenylacetonitrile
- 4-Nitrophenylacetonitrile
- 4-Chlorophenylacetonitrile
- 4-Methylbenzyl cyanide
- 4-Fluorophenylacetonitrile
Comparison: 4-Methoxyphenylacetonitrile is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs like 4-Hydroxyphenylacetonitrile or 4-Nitrophenylacetonitrile. Additionally, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable compound in both synthetic and applied chemistry .
属性
IUPAC Name |
2-(4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACGLQCRGWFBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051526 | |
| Record name | 4-Methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-47-2 | |
| Record name | (4-Methoxyphenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenylacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxyphenylacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34M6VU8U7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 4-Methoxyphenylacetonitrile?
A1: Several synthetic approaches are reported in the literature:
- Condensation Reaction: this compound can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and a cyanide source, such as trimethylsilyl cyanide, in the presence of a catalyst. []
- Substitution Reaction: Another method involves the reaction of 4-methoxybenzyl chloride or bromide with a cyanide salt, like potassium cyanide or sodium cyanide, in a suitable solvent. []
Q2: this compound serves as a key starting material in the synthesis of Venlafaxine hydrochloride. Can you elaborate on this process?
A2: Venlafaxine hydrochloride, an antidepressant drug, utilizes this compound as a precursor in its synthesis. The process involves a multi-step reaction sequence. First, this compound is reacted with cyclohexanone to produce α-(1-hydroxycyclohexyl)-4-methoxyphenylacetonitrile. This intermediate then undergoes reduction, typically using sodium borohydride (NaBH4) and methyl iodide (CH3I) in dichloromethane (CH2Cl2), often employing tetrabutylammonium bromide ((C4H9)4NBr) as a phase transfer catalyst. The resulting product is then methylated to yield Venlafaxine, which can be further treated with hydrochloric acid to form Venlafaxine hydrochloride. [, ]
Q3: What is the role of this compound in synthesizing optically active γ-lactones?
A3: this compound plays a crucial role as a reactant in synthesizing optically active α-aryl-γ-alkyl-γ-lactones. These lactones have potential applications as chiral dopants in ferroelectric liquid crystals. The synthesis involves reacting chiral 1,2-epoxyalkanes with the carbanion generated from this compound in the presence of a strong base. The resulting product is an optically active γ-lactone, with the chirality originating from the starting 1,2-epoxyalkane. []
Q4: How does this compound react with C-nucleophiles like ethyl cyanoacetate and malononitrile?
A4: The reaction of this compound with C-nucleophiles depends on the reactivity of the nucleophile:
- Highly Reactive Nucleophiles: For strongly reactive C-nucleophiles, like the carbanion generated from phenylacetonitrile, the reaction occurs at the sulfur atom of 2-Quinolyl thiocyanate, leading to the formation of corresponding sulfides (α-(2-quinolylthio)phenylacetonitrile derivatives). []
- Less Reactive Nucleophiles: Less reactive C-nucleophiles, such as those generated from ethyl cyanoacetate and malononitrile, tend to attack the more reactive 2-position carbon of 2-Quinolyl thiocyanate. This results in ipso-substitution products, specifically α-cyano-2-quinolineacetate and 2-quinolinemalononitrile, respectively. []
Q5: What are the key structural features of this compound, and what is its molecular formula and weight?
A5: this compound is an aromatic organic compound featuring a phenyl ring substituted with a methoxy group (-OCH3) at the para position and an acetonitrile group (-CH2CN) at the meta position. Its molecular formula is C9H9NO, and its molecular weight is 147.17 g/mol. [, ]
Q6: What spectroscopic data is available for characterizing this compound?
A6: Various spectroscopic techniques can be employed to characterize this compound:
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
Q7: Has this compound been identified in natural sources?
A7: Yes, this compound has been isolated from the marine sponge Psammaplysilla purpurea, alongside other bromotyrosine-derived metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)





![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)




